N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
Description
Properties
IUPAC Name |
N-cyclopentyl-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-16(18-13-4-1-2-5-13)12-7-8-15(17-10-12)21-11-14-6-3-9-20-14/h7-8,10,13-14H,1-6,9,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIZTMAMTCXOJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN=C(C=C2)OCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multiple steps. One common method involves the reaction of nicotinic acid with cyclopentylamine to form N-cyclopentylnicotinamide. This intermediate is then reacted with tetrahydrofuran-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Nicotinamide derivatives are structurally diverse, with modifications to the pyridine ring, amide substituents, or appended functional groups significantly altering their physicochemical and biological properties. Below is a detailed comparison of N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide with structurally related analogs:
Structural Analog: N-cyclopentyl-6-(dimethylamino)-N-[(5-methyl-2-thienyl)methyl]nicotinamide
- Substituent Differences: 6-Position: The THF-methoxy group in the target compound is replaced with a dimethylamino group. Amide Nitrogen: An additional (5-methyl-2-thienyl)methyl group is appended, creating a branched amide structure.
Broader Nicotinamide Derivatives
Key Observations :
- Substituent Flexibility : The THF-methoxy group in the target compound provides a rigid, oxygen-rich moiety that may stabilize specific conformations or protein interactions, contrasting with the azido or methoxy groups in simpler analogs.
- Amide Branching : The addition of a thienylmethyl group in the analog introduces steric bulk and aromatic interactions, which could enhance selectivity for hydrophobic binding pockets.
Crystallographic and Computational Insights
- The SHELX suite has been instrumental in resolving the crystal structures of nicotinamide derivatives, enabling comparisons of bond lengths, angles, and packing efficiencies . For example, THF-methoxy substituents may induce specific torsional angles in the pyridine ring, affecting molecular planarity and solubility.
- Computational docking studies suggest that the THF-methoxy group’s ether oxygen could participate in hydrogen bonding with residues like Asp or Glu in enzymatic targets, a feature less pronounced in dimethylamino-substituted analogs.
Biological Activity
N-cyclopentyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanism of action, and relevant case studies.
Overview of the Compound
This compound belongs to the class of nicotinamides and is characterized by the presence of a cyclopentyl group and a tetrahydrofuran ring. Its synthesis typically involves the reaction of nicotinic acid with cyclopentylamine, followed by further reactions to yield the final product.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activity and cellular signaling pathways, although detailed mechanisms are still under investigation. The compound's structure allows it to potentially bind to receptors or enzymes involved in metabolic processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant organisms. The exact mechanism by which it exerts these effects is still being elucidated.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, including those resistant to traditional therapies. For example, studies have reported significant reductions in cell viability in MDA-MB-231 triple-negative breast cancer cells, highlighting its potential as a therapeutic agent .
Case Studies and Research Findings
- In Vitro Studies : A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated an IC50 value of approximately 0.126 µM against MDA-MB-231 cells, showcasing its potency compared to standard chemotherapeutics like 5-Fluorouracil .
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through caspase activation pathways. This was evidenced by increased levels of caspase 9 following treatment, suggesting a mechanism that promotes programmed cell death .
- Safety Profiles : Toxicity studies conducted on healthy mice indicated a favorable safety profile for oral administration, with no significant adverse effects observed at therapeutic doses . This is crucial for considering its development as a clinical candidate.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| N-cyclopentylnicotinamide | Lacks tetrahydrofuran moiety | Moderate antimicrobial activity |
| 6-((tetrahydrofuran-2-yl)methoxy)nicotinamide | Lacks cyclopentyl group | Limited anticancer properties |
| N-(4-methylpiperazin-1-yl)-6-(...) | Contains piperazine ring | Enhanced interaction with certain receptors |
Q & A
Q. Key Takeaways for Researchers
- Prioritize metabolic stability assays early in development to address toxicity risks.
- Combine crystallography (SHELX) and docking studies to rationalize target interactions.
- Optimize synthetic routes using polar solvents and Pd catalysts for scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
